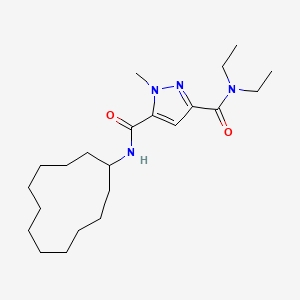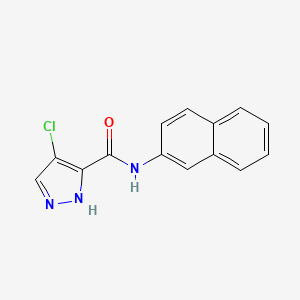![molecular formula C21H32N4O5S B10950505 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10950505.png)
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the piperazine ring. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions may involve heating, refluxing, and the use of catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The pyrazole ring and sulfonyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules. For example:
1-(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl-4-benzylpiperazine: Similar structure but lacks the trimethoxybenzyl group.
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-4-methylpiperazine: Similar structure but with a methyl group instead of the trimethoxybenzyl group.
The uniqueness of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine lies in its specific combination of functional groups, which may confer unique biological and chemical properties .
Properties
Molecular Formula |
C21H32N4O5S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H32N4O5S/c1-7-25-16(3)21(15(2)22-25)31(26,27)24-10-8-23(9-11-24)14-17-12-18(28-4)20(30-6)19(13-17)29-5/h12-13H,7-11,14H2,1-6H3 |
InChI Key |
LFZCGVLPMJHDFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10950425.png)

![1-cyclopropyl-7-[3-(difluoromethoxy)phenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10950433.png)

![2-Amino-1-(4-bromo-2-methylphenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10950446.png)
![methyl 5-carbamoyl-2-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B10950454.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10950461.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-ethylthiourea](/img/structure/B10950469.png)

![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide](/img/structure/B10950478.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10950491.png)
![2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10950497.png)
![2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide](/img/structure/B10950525.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B10950532.png)
